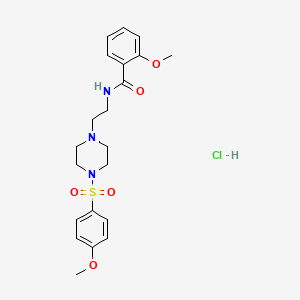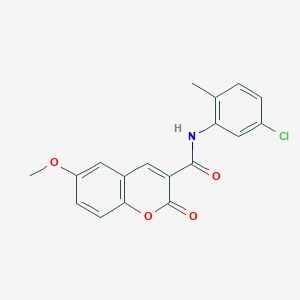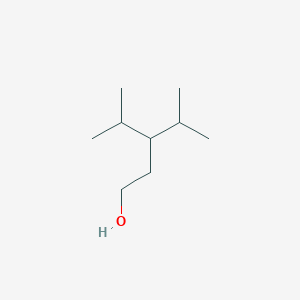amine CAS No. 1564700-21-5](/img/structure/B2415325.png)
[(3-Methoxyoxolan-3-yl)methyl](methyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(3-Methoxyoxolan-3-yl)methyl](methyl)amine, also known as MEMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MEMA is a derivative of oxolane, a cyclic ether, and has a methylamine group attached to it.
Mécanisme D'action
The exact mechanism of action of [(3-Methoxyoxolan-3-yl)methyl](methyl)amine is not fully understood. However, studies have suggested that [(3-Methoxyoxolan-3-yl)methyl](methyl)amine exerts its antitumor activity by inducing apoptosis in cancer cells. Additionally, [(3-Methoxyoxolan-3-yl)methyl](methyl)amine has been shown to inhibit the activity of certain enzymes involved in viral replication, suggesting that it may have antiviral activity.
Biochemical and Physiological Effects:
[(3-Methoxyoxolan-3-yl)methyl](methyl)amine has been shown to have a range of biochemical and physiological effects. In addition to its antitumor and antiviral activity, [(3-Methoxyoxolan-3-yl)methyl](methyl)amine has been shown to exhibit antioxidant activity and to modulate the immune system. Additionally, [(3-Methoxyoxolan-3-yl)methyl](methyl)amine has been studied for its potential use in treating neurological disorders such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using [(3-Methoxyoxolan-3-yl)methyl](methyl)amine in lab experiments is its ease of synthesis. [(3-Methoxyoxolan-3-yl)methyl](methyl)amine can be synthesized using simple and inexpensive reagents, making it a cost-effective option for researchers. Additionally, [(3-Methoxyoxolan-3-yl)methyl](methyl)amine has been shown to exhibit potent activity against a range of targets, making it a versatile tool for investigating various biological processes. However, one limitation of using [(3-Methoxyoxolan-3-yl)methyl](methyl)amine in lab experiments is its potential toxicity. While [(3-Methoxyoxolan-3-yl)methyl](methyl)amine has been shown to be relatively safe in vitro, further studies are needed to determine its safety in vivo.
Orientations Futures
There are several future directions for research involving [(3-Methoxyoxolan-3-yl)methyl](methyl)amine. One area of interest is in the development of [(3-Methoxyoxolan-3-yl)methyl](methyl)amine-based chemotherapeutic agents. Additionally, further studies are needed to fully understand the mechanism of action of [(3-Methoxyoxolan-3-yl)methyl](methyl)amine and its potential use as an antiviral and antibacterial agent. Furthermore, [(3-Methoxyoxolan-3-yl)methyl](methyl)amine has been shown to have potential as a tool for investigating various biological processes, and future research may focus on using [(3-Methoxyoxolan-3-yl)methyl](methyl)amine in the development of new drugs and therapies.
Méthodes De Synthèse
[(3-Methoxyoxolan-3-yl)methyl](methyl)amine can be synthesized using a simple and efficient method. The synthesis involves the reaction of oxolane with formaldehyde and methylamine, followed by reduction with sodium borohydride. The resulting product is [(3-Methoxyoxolan-3-yl)methyl](methyl)amine, which can be purified using standard techniques such as column chromatography.
Applications De Recherche Scientifique
[(3-Methoxyoxolan-3-yl)methyl](methyl)amine has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of [(3-Methoxyoxolan-3-yl)methyl](methyl)amine is in the field of medicinal chemistry. [(3-Methoxyoxolan-3-yl)methyl](methyl)amine has been shown to exhibit potent antitumor activity and has been studied as a potential chemotherapeutic agent. Additionally, [(3-Methoxyoxolan-3-yl)methyl](methyl)amine has been investigated for its potential use as an antiviral and antibacterial agent.
Propriétés
IUPAC Name |
1-(3-methoxyoxolan-3-yl)-N-methylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-8-5-7(9-2)3-4-10-6-7/h8H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGSYJFRBFFHDX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1(CCOC1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3-Methoxyoxolan-3-yl)methyl](methyl)amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol](/img/structure/B2415242.png)



![2-(3-benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2415248.png)
![7-Fluoro-4-(methylsulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2415251.png)
![4-(Phenylsulfanyl)-6-[(phenylsulfonyl)methyl]-2-(3-pyridinyl)pyrimidine](/img/structure/B2415252.png)


![6-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine](/img/structure/B2415256.png)
![4-(4-Ethylsulfanyl-3,6-dihydro-2H-[1,3,5]triazin-1-yl)butyric acid hydrobromide](/img/structure/B2415258.png)

![[(2S,4S)-4-fluoro-1-[(1-methylpyrazol-4-yl)methyl]pyrrolidin-2-yl]methanamine](/img/structure/B2415262.png)
